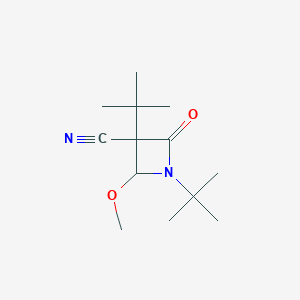
Diethyl chloro(chlorosulfanyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl chloro(chlorosulfanyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of both chloro and chlorosulfanyl groups attached to a propanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl chloro(chlorosulfanyl)propanedioate typically involves the reaction of diethyl propanedioate with chlorinating agents in the presence of a base. One common method involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for the addition of reagents and control of reaction conditions can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl chloro(chlorosulfanyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfanyl groups can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted esters, amides, and thioesters.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and reduced esters.
Aplicaciones Científicas De Investigación
Diethyl chloro(chlorosulfanyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl chloro(chlorosulfanyl)propanedioate involves its reactivity with nucleophiles and electrophiles. The chloro and chlorosulfanyl groups are key sites for chemical reactions, allowing the compound to participate in various synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A similar ester without the chloro and chlorosulfanyl groups.
Diethyl chloromalonate: Contains a chloro group but lacks the chlorosulfanyl group.
Diethyl sulfanylpropanedioate: Contains a sulfanyl group but lacks the chloro group.
Uniqueness
Diethyl chloro(chlorosulfanyl)propanedioate is unique due to the presence of both chloro and chlorosulfanyl groups, which impart distinct chemical reactivity and potential applications. This dual functionality allows for a wider range of chemical transformations compared to its simpler analogs.
Propiedades
Número CAS |
51270-73-6 |
|---|---|
Fórmula molecular |
C7H10Cl2O4S |
Peso molecular |
261.12 g/mol |
Nombre IUPAC |
diethyl 2-chloro-2-chlorosulfanylpropanedioate |
InChI |
InChI=1S/C7H10Cl2O4S/c1-3-12-5(10)7(8,14-9)6(11)13-4-2/h3-4H2,1-2H3 |
Clave InChI |
NZXTXEZDFFCUSD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)(SCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


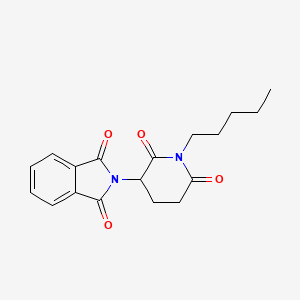
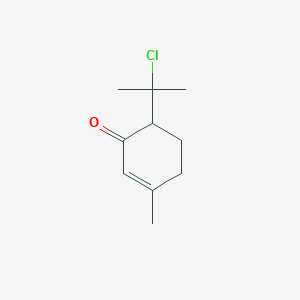
![9-Azabicyclo[4.2.1]non-7-ene](/img/structure/B14646509.png)

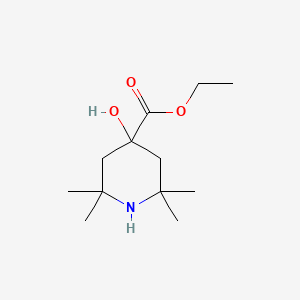
![5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,7-dimethoxy-1-benzofuran-6-ol](/img/structure/B14646533.png)
![1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one](/img/structure/B14646544.png)
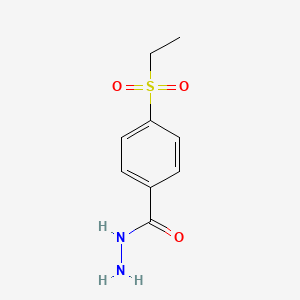
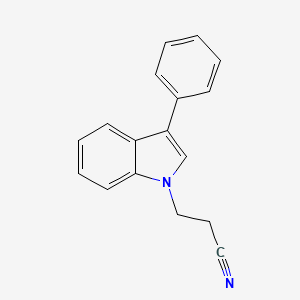
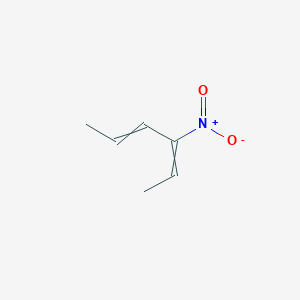
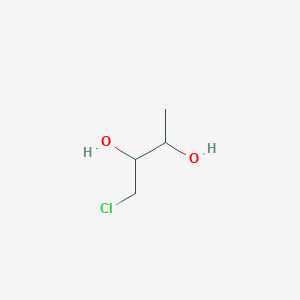
![2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid](/img/structure/B14646572.png)

